molecular formula C41H54N4O11 B1147365 Desacetyl Rifampicin Quinone CAS No. 65110-92-1

Desacetyl Rifampicin Quinone

Cat. No.: B1147365
CAS No.: 65110-92-1
M. Wt: 778.9 g/mol
InChI Key: KMMWXQUVSZKIMQ-HMBQYXEWSA-N
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Description

Desacetyl Rifampicin Quinone is a derivative of rifampicin, an antibiotic widely used in the treatment of tuberculosis and other bacterial infections. This compound is formed through the oxidation of desacetyl rifampicin, resulting in a quinone structure. Quinones are known for their redox properties and biological activities, making this compound a compound of interest in various scientific fields.

Mechanism of Action

Target of Action

Desacetyl Rifampicin Quinone, a metabolite of Rifampicin, primarily targets the DNA-dependent RNA polymerase (RNAP) in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

This compound interacts with its target by binding to the β-subunit of the RNAP . This binding suppresses RNA synthesis, thereby inhibiting the growth and replication of the bacteria . It is active against both extracellular and intracellular organisms, even when replication is slow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RNA synthesis pathway . By inhibiting RNAP, it disrupts the transcription process, leading to a halt in protein synthesis and ultimately, bacterial growth .

Pharmacokinetics

This compound’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). Hepatic esterases metabolize Rifampicin into Desacetyl Rifampicin . Both Rifampicin and its metabolite undergo biliary excretion, with only about 17% of Rifampicin recovered unchanged in urine . The apparent clearance of Rifampicin and Desacetyl Rifampicin was estimated at 10.3 L/h and 95.8 L/h, respectively, for 70 kg adults .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication. By suppressing RNA synthesis, it prevents the production of essential proteins, leading to the death of the bacteria .

Action Environment

Several environmental factors can influence the action, efficacy, and stability of this compound. Factors such as malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products can alter its exposure and/or efficacy . Furthermore, Rifampicin exposure has considerable inter- and intra-individual variability that could be reduced by administration during fasting .

Biochemical Analysis

Biochemical Properties

Desacetyl Rifampicin Quinone plays a significant role in biochemical reactions, primarily due to its redox activity. The quinone structure allows it to participate in electron transfer reactions, making it an effective antioxidant. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of microglial cells by reducing the secretion of inflammatory cytokines such as TNF-α and IL-6 . This interaction is crucial in mitigating neuroinflammation and protecting neuronal cells from oxidative stress.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In microglial cells, it reduces the inflammatory response induced by α-synuclein fibrillary aggregates, which are implicated in Parkinson’s disease . This compound also influences cell signaling pathways, particularly those involving PI3K, by inhibiting both PI3K-dependent and non-PI3K-dependent signaling events . Additionally, this compound impacts gene expression by modulating the transcription of genes involved in inflammatory responses and oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes involved in inflammatory signaling pathways, such as PI3K . This inhibition reduces the production of inflammatory cytokines and oxidative stress markers. Furthermore, this compound can form stable complexes with biomolecules, enhancing its antioxidant properties. The compound also modulates gene expression by interacting with transcription factors and influencing the transcriptional activity of genes related to inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound maintains its anti-inflammatory and neuroprotective effects over extended periods . Its degradation products may exhibit different biochemical properties, which could impact its overall efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound enhance its anti-inflammatory and neuroprotective effects without causing significant toxicity . At extremely high doses, this compound may induce adverse effects such as hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by hepatic esterases, which convert it into its active form . The compound undergoes biliary excretion, with a portion being reabsorbed through enterohepatic circulation . This recycling process enhances the bioavailability of this compound, allowing it to exert prolonged therapeutic effects. Additionally, the compound interacts with various cofactors and enzymes involved in redox reactions, further contributing to its antioxidant properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream . The compound is also taken up by cells via transporters and accumulates in specific tissues, such as the liver and brain . This targeted distribution enhances its therapeutic potential, particularly in treating neurodegenerative diseases.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in redox reactions . The compound may also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Additionally, this compound can localize to specific organelles, such as mitochondria, where it exerts its antioxidant effects and protects against oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desacetyl Rifampicin Quinone can be synthesized through the oxidation of desacetyl rifampicin. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature and pH to ensure the formation of the quinone structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and yield. These methods involve the use of microreactors where the reaction steps and purification processes are coupled, resulting in a higher overall yield and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Desacetyl Rifampicin Quinone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.

    Substitution: Nucleophilic substitution reactions can occur at the quinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Desacetyl Rifampicin Quinone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Rifampicin: The parent compound, widely used as an antibiotic.

    Desacetyl Rifampicin: A metabolite of rifampicin with similar antibacterial properties.

    Rifampicin Quinone: Another oxidized derivative of rifampicin with distinct redox properties.

Uniqueness

Desacetyl Rifampicin Quinone is unique due to its specific quinone structure, which imparts distinct redox properties and biological activities. Compared to other similar compounds, it has shown greater efficacy in reducing microglial activation and protecting neuronal cells from oxidative stress .

Properties

CAS No.

65110-92-1

Molecular Formula

C41H54N4O11

Molecular Weight

778.9 g/mol

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone

InChI

InChI=1S/C41H54N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-49H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19?/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1

InChI Key

KMMWXQUVSZKIMQ-HMBQYXEWSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C

Synonyms

25-Deacetyl-1,4-didehydro-1,4-dideoxy-3-[[(4-methyl-1-piperazinyl)imino]methyl]-1,4-dioxo-Rifamycin;  25-Desacetylrifampin Quinone; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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